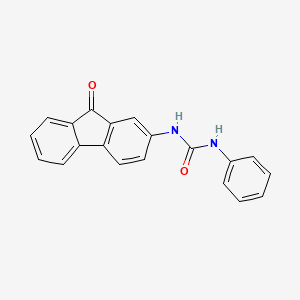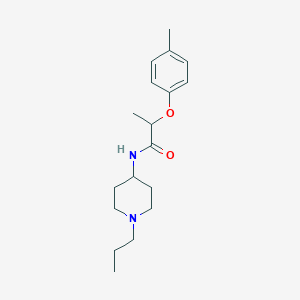
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea, also known as FPU-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroprotection, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to protect neurons from oxidative stress and prevent neuronal death. In anti-inflammatory therapy, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea is not fully understood. However, it has been suggested that N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to have various biochemical and physiological effects. In cancer cells, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea induces apoptosis and inhibits cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In neurons, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea protects against oxidative stress and prevents neuronal death by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In inflammatory cells, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea in lab experiments is its potent activity against cancer cells, neurons, and inflammatory cells. Another advantage is its synthetic nature, which allows for easy modification and optimization of its chemical structure. However, one limitation of using N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
Zukünftige Richtungen
There are several future directions for the study of N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea could be tested in animal models to evaluate its efficacy and safety in vivo. Finally, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea could be used as a lead compound for the development of novel drugs with improved therapeutic potential.
Synthesemethoden
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea can be synthesized using a two-step method. The first step involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with thionyl chloride to form 9-chloro-9H-fluorene-2-carbonyl chloride. The second step involves the reaction of 9-chloro-9H-fluorene-2-carbonyl chloride with phenylurea to form N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea.
Eigenschaften
IUPAC Name |
1-(9-oxofluoren-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)22-20(24)21-13-6-2-1-3-7-13/h1-12H,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZKOAIQLRYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Oxofluoren-2-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)

![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)